molecular formula C20H19N5O5S2 B6546576 methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 946216-32-6

methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6546576
CAS No.: 946216-32-6
M. Wt: 473.5 g/mol
InChI Key: WLDHNJPERZFFTL-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C20H19N5O5S2 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.08276107 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and carbamoyl groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole show activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

Thiadiazole derivatives have been studied for their antitumor effects. One investigation revealed that certain compounds exhibited cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share similar mechanisms due to its structural features .

MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating neurological disorders. Recent studies have shown that thiadiazole derivatives can act as MAO inhibitors. For instance, compounds with similar structures demonstrated substantial inhibitory effects on MAO-A and MAO-B enzymes, suggesting potential therapeutic applications in managing depression and anxiety disorders .

Research Findings and Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by thiadiazole derivatives.
Antitumor EfficacyShowed cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis.
MAO Inhibition StudyIdentified potent MAO-A inhibitory activity in thiadiazole derivatives, highlighting their potential in treating mood disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability and cell death.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Properties

IUPAC Name

methyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-29-15-9-7-14(8-10-15)22-18(28)23-19-24-25-20(32-19)31-11-16(26)21-13-5-3-12(4-6-13)17(27)30-2/h3-10H,11H2,1-2H3,(H,21,26)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHNJPERZFFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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